molecular formula C16H17FN4OS B2930613 1-(4-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropane-1-carboxamide CAS No. 2415573-04-3

1-(4-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropane-1-carboxamide

Cat. No.: B2930613
CAS No.: 2415573-04-3
M. Wt: 332.4
InChI Key: MBQBHELJGDPTSH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a thiadiazolyl group, and a cyclopropane ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group and the thiadiazolyl group. These groups are then combined using specific reaction conditions to form the final product. Common synthetic routes may include:

  • Condensation reactions: These reactions involve the combination of the fluorophenyl group with the azetidinyl group under controlled conditions.

  • Cyclization reactions: The formation of the cyclopropane ring is achieved through cyclization reactions, which require precise temperature and pressure control.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and other equipment designed for large-scale chemical synthesis. The process involves careful monitoring of reaction conditions to ensure the purity and yield of the final product. Quality control measures are implemented to verify the consistency and effectiveness of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl group can be oxidized to form different derivatives.

  • Reduction: Reduction reactions can be used to modify the thiadiazolyl group.

  • Substitution: Substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions:

  • Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reducing agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

  • Substitution reagents: Various halogenating agents and nucleophiles can be employed.

Major Products Formed: The major products formed from these reactions include fluorophenyl derivatives, thiadiazolyl derivatives, and cyclopropane derivatives

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity and can be studied for its effects on various biological systems.

  • Medicine: Potential medicinal applications include the development of new drugs and therapeutic agents.

  • Industry: It can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The fluorophenyl group and the thiadiazolyl group may interact with specific receptors or enzymes, leading to biological responses. The cyclopropane ring can also play a role in the compound's activity by influencing its binding affinity and stability.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure.

  • 1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl derivatives: These compounds have similar thiadiazolyl groups but differ in their substituents.

Uniqueness: 1-(4-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropane-1-carboxamide is unique due to its combination of fluorophenyl, thiadiazolyl, and cyclopropane groups. This combination provides distinct chemical and biological properties that set it apart from similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4OS/c1-10-19-20-15(23-10)21-8-13(9-21)18-14(22)16(6-7-16)11-2-4-12(17)5-3-11/h2-5,13H,6-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQBHELJGDPTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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